4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate
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Overview
Description
4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, specifically, features a hydroxy group, a phenoxymethyl group, and a butyl prop-2-enoate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-hydroxy-2-(phenoxymethyl)butanol. This reaction is catalyzed by sulfuric acid and involves the following steps:
Esterification: Acrylic acid reacts with 4-hydroxy-2-(phenoxymethyl)butanol in the presence of sulfuric acid as a catalyst.
Neutralization: The reaction mixture is neutralized to remove excess acid.
Purification: The product is purified through distillation or recrystallization to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for neutralization and purification ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4-oxo-2-(phenoxymethyl)butyl prop-2-enoate.
Reduction: Formation of 4-hydroxy-2-(phenoxymethyl)butanol.
Substitution: Formation of various substituted phenoxymethyl derivatives.
Scientific Research Applications
4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and resins due to its excellent adhesive properties and chemical stability
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate involves its interaction with various molecular targets:
Molecular Targets: The hydroxy and ester groups can form hydrogen bonds and interact with enzymes or receptors.
Pathways Involved: The compound can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials.
Comparison with Similar Compounds
Similar Compounds
Butyl Acrylate: Similar in structure but lacks the hydroxy and phenoxymethyl groups.
Methyl Methacrylate: Contains a methacrylate group instead of a prop-2-enoate group.
Ethyl Acrylate: Similar ester group but with an ethyl substituent instead of a butyl group.
Uniqueness
4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the hydroxy group enhances its reactivity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
83365-90-6 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[4-hydroxy-2-(phenoxymethyl)butyl] prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-2-14(16)18-11-12(8-9-15)10-17-13-6-4-3-5-7-13/h2-7,12,15H,1,8-11H2 |
InChI Key |
DGFNCAPDQKYQJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(CCO)COC1=CC=CC=C1 |
Origin of Product |
United States |
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